2,2'-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate)
Overview
Description
2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate) is a complex organic compound that features multiple functional groups, including tert-butoxycarbonyl (Boc) protected amines and ester linkages. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate) typically involves the following steps:
Protection of Amino Groups: The starting material, which contains free amino groups, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to protect the amino groups.
Formation of Ester Linkages: The protected amine is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the ester linkages.
Coupling Reaction: The intermediate is then coupled with 2-tert-butoxy-2-oxoethylamine under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale protection reactions: using Boc2O and a base.
Continuous flow reactors: for esterification to ensure high yield and purity.
Automated synthesis platforms: to streamline the coupling reactions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine sites, especially under acidic conditions that remove the Boc groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Acidic Conditions: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amine derivatives after Boc removal.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group Chemistry: The Boc groups are commonly used in peptide synthesis to protect amino groups.
Biology
Bioconjugation: The compound can be used to link biomolecules through its reactive ester and amine groups.
Drug Development: Its structural features make it a candidate for developing new pharmaceuticals.
Medicine
Prodrug Design: The compound can be modified to create prodrugs that release active drugs under specific conditions.
Industry
Polymer Synthesis: Used in the synthesis of specialized polymers with unique properties.
Material Science: Its reactivity makes it useful in creating new materials with tailored functionalities.
Mechanism of Action
The compound exerts its effects primarily through its reactive functional groups. The ester linkages can undergo hydrolysis, releasing the active amine and carboxylic acid components. The Boc-protected amines can be deprotected under acidic conditions, revealing free amines that can participate in further chemical reactions. These molecular transformations are crucial in its applications in synthesis and drug development.
Comparison with Similar Compounds
Similar Compounds
2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)butanoate): Similar structure but with a butanoate ester instead of a propanoate.
2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)acetate): Similar structure but with an acetate ester.
Uniqueness
The uniqueness of 2,2’-(2-tert-Butoxy-2-oxoethylazanediyl)bis(ethane-2,1-diyl) bis(2-(tert-butoxycarbonylamino)propanoate) lies in its specific combination of Boc-protected amines and ester linkages, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring controlled release of active components or stepwise synthesis of complex molecules.
Properties
IUPAC Name |
4-[[3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47N3O10/c1-22(2,3)37-17(30)16-29(14-12-25(10,18(31)32)27-20(35)38-23(4,5)6)15-13-26(11,19(33)34)28-21(36)39-24(7,8)9/h12-16H2,1-11H3,(H,27,35)(H,28,36)(H,31,32)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLJFTJNUPJKTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCC(C)(C(=O)O)NC(=O)OC(C)(C)C)CCC(C)(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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